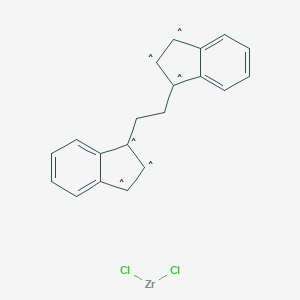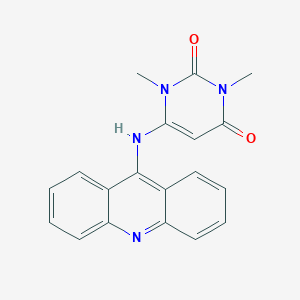
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. One common method is the condensation of urea with β-diketones, followed by cyclization and functional group modifications. For the specific compound , the synthesis might involve:
Condensation Reaction: Combining urea with a suitable β-diketone under acidic or basic conditions.
Cyclization: Heating the intermediate product to induce cyclization, forming the pyrimidine ring.
Functionalization: Introducing the acridinylamino group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Pyrimidine derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrimidine derivatives often involves:
Molecular Targets: Binding to DNA, RNA, or proteins.
Pathways: Inhibiting enzymes involved in nucleic acid synthesis or repair, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine Arabinoside: Used in the treatment of leukemia.
Thymidine: A nucleoside involved in DNA synthesis.
Uniqueness
The uniqueness of 6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

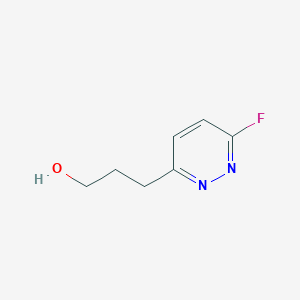
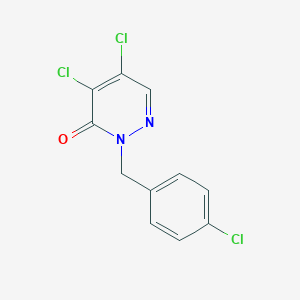
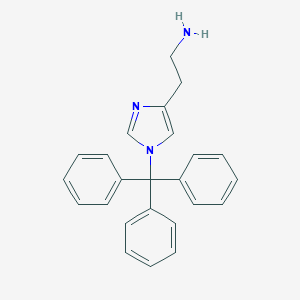
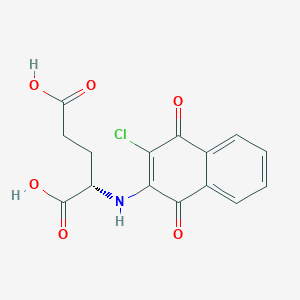
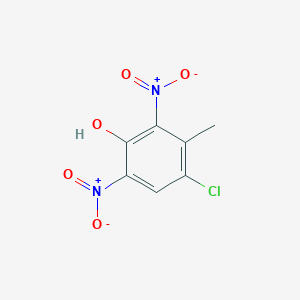
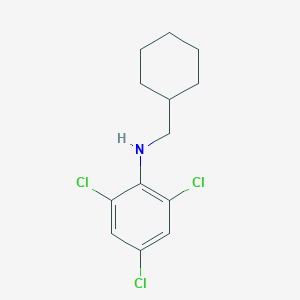
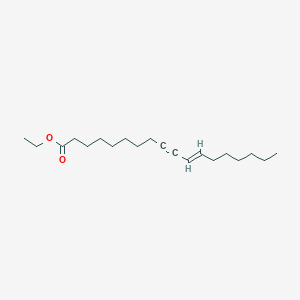
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
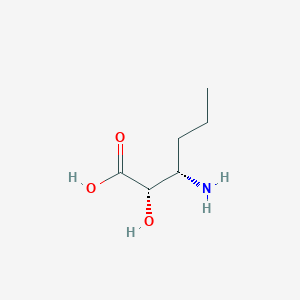
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
